Product packaging for Methyl octahydro-8,8-dimethyl-2-naphthoate(Cat. No.:CAS No. 93840-14-3)

Methyl octahydro-8,8-dimethyl-2-naphthoate

Cat. No.: B12657290
CAS No.: 93840-14-3
M. Wt: 224.34 g/mol
InChI Key: RMMKMJKKPAEWNV-UHFFFAOYSA-N
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Description

Contextualization within Naphthoate Chemistry

Methyl octahydro-8,8-dimethyl-2-naphthoate is a fully saturated derivative of a methyl naphthoate. The core of the molecule is a decahydronaphthalene, or decalin, ring system. dalalinstitute.com This bicyclic [4.4.0] alkane is the saturated counterpart to naphthalene (B1677914) and is a fundamental structural motif in a wide array of complex natural products, particularly sesquiterpenoids and diterpenoids. dalalinstitute.comrsc.org These classes of compounds are known for their structural diversity and significant biological activities. whiterose.ac.uk

The decalin system itself can exist as two distinct diastereomers, cis-decalin and trans-decalin, based on the fusion of the two cyclohexane (B81311) rings. dalalinstitute.com The structure of this compound contains this decalin core, which is further substituted with two methyl groups at the C8 position (a gem-dimethyl group) and a methyl carboxylate group at the C2 position. This substitution pattern is reminiscent of the drimane-type sesquiterpenoid skeleton, a class of natural products that have been the subject of significant study. nih.govmdpi.comrsc.org

Naphthoates, the aromatic precursors to this saturated system, are naphthalene rings bearing a carboxylate group. youtube.com The synthesis and functionalization of naphthalene derivatives are well-established areas of organic chemistry, often driven by their utility as building blocks for materials and pharmaceuticals. researchgate.net The hydrogenation of a substituted methyl 2-naphthoate (B1225688) would lead to the octahydronaphthalene core of the target molecule. The stereochemical outcome of such a reduction would be critical in defining the final three-dimensional structure. The synthesis of specifically substituted decalins is a challenging but crucial aspect of the total synthesis of many natural products, with methods like the Diels-Alder reaction and various cyclizations being prominently used. rsc.orgcdnsciencepub.com

Academic Significance and Research Gaps

A comprehensive search of academic and chemical literature reveals a significant gap in research specifically focused on this compound. There are no prominent studies detailing its synthesis, spectroscopic characterization, or potential applications. Its significance is therefore largely theoretical and based on its structural relationship to more widely studied classes of compounds.

The primary academic interest in this molecule would likely stem from several areas:

Natural Product Synthesis: As a functionalized decalin, it could serve as a key intermediate or building block in the total synthesis of complex diterpenoids or sesquiterpenoids. nih.gov The gem-dimethyl group and the C2-ester functionality are features present in numerous bioactive natural products. mdpi.comrsc.org

Medicinal Chemistry: Diterpenoid and drimane-type compounds exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. whiterose.ac.ukmdpi.comrsc.org The synthesis and biological screening of novel, unnatural derivatives like this compound could lead to the discovery of new therapeutic agents.

Stereochemical Studies: The synthesis of this molecule presents interesting stereochemical challenges. Controlling the relative stereochemistry of the substituents and the ring fusion would require sophisticated synthetic strategies, making it a potentially valuable target for methods development in organic synthesis. nih.govrsc.org

The most prominent research gap is the absence of a reported, targeted synthesis and full characterization of this compound. Without a reliable method to produce the compound, its physical, chemical, and biological properties remain entirely unexplored. This lack of data prevents any further investigation into its potential utility.

Scope and Objectives of Focused Research Inquiry

Given the current lack of information, a focused research inquiry into this compound would be foundational. The primary objective would be to develop a robust and stereocontrolled synthetic route to the molecule, allowing for its unambiguous characterization and subsequent investigation.

The scope of such a research program could be defined by the following objectives:

Development of a Stereoselective Synthetic Pathway: The primary goal would be to design and execute a multi-step synthesis. This could involve strategies such as an intramolecular Diels-Alder reaction to construct the decalin core or the hydrogenation and functionalization of a suitable naphthalene-based precursor. rsc.orgcdnsciencepub.com

Full Spectroscopic Characterization: Once synthesized, the compound must be rigorously purified and characterized using modern analytical techniques. This would establish a reference dataset for the molecule.

Investigation of Physicochemical Properties: Basic properties such as melting point, boiling point, and solubility would be determined.

Exploration of Chemical Reactivity: The reactivity of the ester functional group could be explored through reactions like hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, providing access to a family of related derivatives.

A proposed research plan is outlined in the table below.

Interactive Data Tables

Table 1: Proposed Research Objectives and Methods

Objective No. Description Key Methodologies Anticipated Outcome
1Design and execute a multi-step synthesis.Diels-Alder Cycloaddition, Catalytic Hydrogenation, Grignard Reactions, Wittig Reaction.A reliable, scalable, and stereocontrolled route to the target compound.
2Purify and characterize the synthesized compound.Column Chromatography, HPLC.Isolation of the compound in high purity (>98%).
3Full Spectroscopic and Physical Analysis.NMR (¹H, ¹³C, COSY, HMBC), FT-IR, Mass Spectrometry (HRMS), Melting Point Apparatus.Unambiguous confirmation of the molecular structure and creation of a reference data file.
4Preliminary Biological Screening.Cell-based assays (e.g., cytotoxicity against cancer cell lines), Antimicrobial assays (e.g., against fungal or bacterial strains).Initial data on potential bioactivity to guide future medicinal chemistry efforts.

Table 2: Predicted Physicochemical Properties

Note: As no experimental data is available, these properties are estimated based on structurally similar compounds and computational models.

Property Predicted Value / Information Basis of Prediction
Molecular Formula C₁₄H₂₄O₂ Based on structure
Molecular Weight 224.34 g/mol Calculated from formula
Appearance Colorless oil or low-melting solid Analogy with similar saturated esters
Boiling Point >300 °C (at atmospheric pressure) Analogy with related naphthoates youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B12657290 Methyl octahydro-8,8-dimethyl-2-naphthoate CAS No. 93840-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-14-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C14H24O2/c1-14(2)8-4-5-10-6-7-11(9-12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3

InChI Key

RMMKMJKKPAEWNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1CC(CC2)C(=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

Retrosynthetic Analysis of the Naphthoate Core

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. google.comsynarchive.com This process involves a series of "disconnections" of chemical bonds, which correspond to the reverse of known and reliable chemical reactions.

Disconnection Approaches for Ester Functionality

The most logical initial disconnection in methyl octahydro-8,8-dimethyl-2-naphthoate is at the ester functional group. This C-O bond disconnection points to a carboxylic acid and an alcohol as the immediate precursors. synarchive.com This approach is based on the well-established Fischer-Speier esterification reaction. organic-chemistry.orgyoutube.com

Scheme 1: Retrosynthetic disconnection of the ester functionality.

The synthons generated from this disconnection are a carboxylate anion and a methyl cation. The corresponding synthetic equivalents are octahydro-8,8-dimethyl-2-naphthoic acid and a methylating agent, most simply methanol (B129727) under acidic conditions. google.com

Strategies for Octahydronaphthalene Ring System Construction

The core of the target molecule is the octahydronaphthalene (also known as decalin) ring system. The construction of this bicyclic framework is a key challenge in the synthesis. Two primary strategies for forming such six-membered ring systems are the Diels-Alder reaction and the Robinson annulation. cdnsciencepub.comwikipedia.orgmasterorganicchemistry.compressbooks.pub

Diels-Alder Approach: A [4+2] cycloaddition reaction between a suitable diene and a dienophile can efficiently construct the cyclohexene (B86901) ring of the decalin system. For the target molecule, a plausible disconnection would involve a substituted cyclohexadiene and a dienophile containing the precursor to the carboxylic acid group.

Robinson Annulation Approach: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.com To construct the octahydronaphthalene skeleton, a substituted cyclohexanone (B45756) could serve as the Michael donor, reacting with a suitable α,β-unsaturated ketone. The gem-dimethyl group on the target molecule presents a specific challenge that must be addressed in the choice of starting materials. For instance, a cyclohexanone already bearing the gem-dimethyl substitution could be employed.

Stereochemical Control in Alkyl Group Introduction

The octahydronaphthalene core of the target molecule contains multiple stereocenters. The relative stereochemistry of the ring junction (cis or trans) and the substituent at the 2-position are critical. The stereochemical outcome of the ring-forming reaction is a key consideration.

In a Diels-Alder reaction , the stereochemistry of the dienophile is retained in the product, and the endo rule often predicts the major diastereomer. cdnsciencepub.com Subsequent hydrogenation of the resulting cyclohexene would need to be controlled to achieve the desired stereochemistry of the saturated decalin ring system.

In a Robinson annulation , the initial Michael addition can create new stereocenters, and the subsequent aldol condensation can also be stereoselective. The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis of the decalin core. acs.orgacs.org For instance, proline-catalyzed Robinson annulations have been shown to produce enantiomerically enriched products. wikipedia.org

Classical Synthetic Approaches

Based on the retrosynthetic analysis, several classical synthetic routes can be envisioned for the preparation of this compound.

Esterification Reactions for this compound Formation

The final step in the proposed synthesis is the esterification of octahydro-8,8-dimethyl-2-naphthoic acid. The Fischer-Speier esterification is a common and effective method for this transformation. organic-chemistry.orgyoutube.comjk-sci.com This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. jk-sci.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the ester product, the removal of water, a byproduct, is often necessary. organic-chemistry.orgumkc.edu This can be achieved by azeotropic distillation or the use of a dehydrating agent.

CatalystAlcoholConditionsYieldReference
H₂SO₄MethanolRefluxGood jk-sci.com
HClMethanolRefluxGood jk-sci.com
p-TsOHMethanolRefluxGood organic-chemistry.org
Hafnium(IV) saltsMethanol-High organic-chemistry.org
Zirconium(IV) saltsMethanol-High organic-chemistry.org

Table 1: Representative Catalysts for Fischer-Speier Esterification. This interactive table summarizes various catalysts that can be employed for the esterification of carboxylic acids.

An alternative to the Fischer-Speier method, particularly for sterically hindered carboxylic acids, is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with methanol in the presence of a non-nucleophilic base, such as pyridine, to yield the methyl ester.

Multi-step Synthesis Routes to the Octahydronaphthalene Scaffold

The synthesis of the octahydro-8,8-dimethyl-2-naphthoic acid precursor is a multi-step process. A plausible route could start from a readily available starting material like 2,2-dimethylcyclohexanone (B156460).

Route A: Robinson Annulation Pathway

Michael Addition: Reaction of the enolate of 2,2-dimethylcyclohexanone with a methyl vinyl ketone derivative (e.g., 3-buten-2-one) would form a 1,5-diketone intermediate.

Intramolecular Aldol Condensation: Base-catalyzed intramolecular aldol condensation of the 1,5-diketone would yield a 4a,5,6,7,8,8a-hexahydro-8,8-dimethylnaphthalen-2(1H)-one. wikipedia.orgpressbooks.pub

Functional Group Manipulation: The ketone functionality would then need to be converted to the carboxylic acid. This could involve, for example, a Wittig reaction to introduce a two-carbon unit, followed by oxidation.

Reduction: The enone system and any other remaining unsaturation in the ring system would need to be reduced to obtain the saturated octahydronaphthalene core. Catalytic hydrogenation is a common method for this transformation.

Route B: Diels-Alder Pathway

Diels-Alder Cycloaddition: A reaction between a diene such as 1,1-dimethyl-1,3-cyclohexadiene and a dienophile like methyl acrylate (B77674) would form the bicyclic system. The regioselectivity of this reaction would need to be considered to ensure the formation of the desired isomer. cdnsciencepub.comumkc.edu

Hydrogenation: Catalytic hydrogenation of the double bond within the newly formed ring would yield the saturated octahydronaphthalene skeleton. The stereoselectivity of this step is crucial for the final product's stereochemistry.

The total synthesis of a related degraded sesquiterpene, (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydronaphthalene-1,4a(2H)-diol, starting from the racemic Wieland-Miescher ketone, demonstrates the complexity and multi-step nature of synthesizing such decalin systems, often involving 13-15 steps. rsc.org

Reaction TypeKey IntermediatesReagentsPurpose
Robinson Annulation1,5-diketoneBase (e.g., NaOH, KOH)Formation of the second six-membered ring
Diels-Alder ReactionCycloaddition adductHeat or Lewis acidConstruction of the bicyclic system
Catalytic HydrogenationUnsaturated decalinH₂, Pd/CSaturation of the ring system
Wittig ReactionKetone, phosphonium (B103445) ylide-Carbon-carbon bond formation
OxidationAlkene or alcoholO₃, KMnO₄, etc.Introduction of the carboxylic acid

Table 2: Key Reactions in the Synthesis of the Octahydronaphthalene Scaffold. This interactive table outlines some of the fundamental reactions that could be employed in a multi-step synthesis.

Regioselective Functionalization Strategies

The synthesis of a specifically substituted decalin derivative like this compound hinges on the ability to introduce functional groups at desired positions, a concept known as regioselectivity. In the context of decalin systems, which are rich in structurally similar C-H bonds, achieving high regioselectivity is a significant challenge. Strategies often rely on the inherent reactivity of a precursor molecule or the use of directing groups to guide reagents to a specific site.

A common and powerful precursor for decalin synthesis is the Wieland-Miescher ketone. Its synthesis and subsequent modification are classic examples of regioselective control. For instance, the diketone structure of the Wieland-Miescher ketone contains two carbonyl groups in different chemical environments. This difference allows for the regioselective protection of the C8 carbonyl group, typically by forming a ketal with ethane-1,2-diol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). acs.org This protection strategy leaves the C4 carbonyl group free to undergo further reactions, thereby directing functionalization to a specific part of the molecule.

Furthermore, stereo- and regioselective epoxidation is another key tactic. rsc.org The introduction of an epoxide ring onto a double bond in a decalin precursor can be directed by existing stereocenters within the molecule, leading to the formation of a single epoxide isomer. The subsequent opening of this epoxide with a nucleophile allows for the introduction of a functional group at a specific carbon atom with defined stereochemistry. The nature of the N-substituent in related heterocyclic systems has also been shown to be a deciding factor in switching the regioselectivity of lithiation reactions, a principle that can be extrapolated to carbocyclic systems like decalins. nih.gov

Modern Synthetic Methodologies

The synthesis of complex molecules like this compound has been revolutionized by modern synthetic methods. These approaches offer greater efficiency, selectivity, and often milder reaction conditions compared to classical methods. Catalytic processes, in particular, have become indispensable tools for constructing the decalin framework.

Catalytic Approaches in Naphthoate Synthesis

Catalysis provides elegant solutions for constructing the core decalin structure and introducing the necessary functional groups with high levels of control. These methods involve the use of small amounts of a catalyst to promote a chemical transformation, often with high turnover numbers, making them efficient and atom-economical.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. A prime example relevant to decalin synthesis is the proline-catalyzed intramolecular aldol reaction to produce the Wieland-Miescher ketone. youtube.com L-proline, a naturally occurring chiral amino acid, catalyzes the reaction to yield the desired product with high enantioselectivity. youtube.com The mechanism involves the formation of a nucleophilic enamine intermediate from one of the starting materials, which then attacks a carbonyl group. youtube.comcapes.gov.br The chiral environment provided by the proline catalyst directs this attack to favor the formation of one enantiomer over the other. youtube.com This approach is a cornerstone of enantioselective organocatalysis and highlights how a simple, metal-free catalyst can be used to set key stereocenters that are foundational to the target naphthoate structure. youtube.com

The power of organocatalysis extends to other reaction types as well. For example, the iminium activation strategy, where a secondary amine catalyst reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde, can be used to facilitate a variety of stereoselective conjugate additions. nih.gov These reactions provide a pathway to introduce substituents onto a pre-formed ring system with excellent stereocontrol.

Transition metal catalysis offers a diverse and powerful toolkit for the formation of carbon-carbon bonds, which is essential for constructing the bicyclic decalin core. While classical methods like the Diels-Alder reaction are effective for forming six-membered rings, they are often constrained to producing cis-fused systems. nih.gov Modern transition metal-catalyzed reactions provide alternative and highly versatile strategies for ring formation.

One notable advancement is the development of metallacycle-mediated annulative cross-coupling cascades. For instance, a titanium-mediated alkyne-alkyne coupling reaction with a 1,7-enyne partner can be used to construct angularly substituted trans-fused decalins from acyclic precursors in a convergent and stereoselective manner. nih.gov This process is thought to proceed through the formation of a titanacyclopentadiene intermediate, followed by an intramolecular [4+2] cycloaddition. nih.gov This method allows for the formation of three C-C bonds and two stereocenters in a single cascade reaction, demonstrating remarkable efficiency in building molecular complexity. nih.gov

The following table summarizes the scope of a titanium-mediated annulative cross-coupling reaction for the synthesis of various trans-fused decalin derivatives.

EntryTMS-AlkyneEnyneProductYield (%)
1Phenylacetylene7 11 78
24-Methoxyphenylacetylene7 12 82
34-Chlorophenylacetylene7 13 81
42-Thienylacetylene7 14 68
Data sourced from a study on metallacycle-mediated annulative cross-coupling. nih.gov

Other well-established transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Sonogashira reactions, are also invaluable for synthesizing functionalized precursors or for late-stage functionalization of the decalin scaffold. umb.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a palladium or nickel complex, and are fundamental to modern organic synthesis. umb.edu

Achieving the correct absolute stereochemistry is paramount in the synthesis of chiral molecules. Enantioselective synthesis using chiral catalysts is the most sophisticated approach to this challenge. As mentioned previously, the organocatalytic synthesis of the Wieland-Miescher ketone using chiral prolinamide catalysts is a key example, yielding the product with high enantiomeric excess (ee). acs.org

In the realm of transition metal catalysis, chiral ligands are employed to create a chiral environment around the metal center, which then influences the stereochemical outcome of the reaction. For example, enantioselective ring expansion reactions have been developed using rhodium catalysts paired with chiral ferrocenylphosphine ligands. acs.org While not directly applied to the target naphthoate, the principle of using a chiral transition metal complex to control stereoselectivity is broadly applicable. Enzymes also represent a powerful class of chiral catalysts, often enabling reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions, sometimes obviating the need for protecting groups. acs.orgresearchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several of the modern synthetic strategies discussed align well with these principles.

Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric reactions. acs.org By using only a small amount of a catalyst that can be recycled, these methods minimize waste. For example, transition metal-catalyzed coupling reactions and organocatalytic processes maximize the incorporation of reactant atoms into the final product. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Both organocatalysis and transition metal catalysis are central to the modern synthesis of the decalin framework and are prime examples of this principle in action. They offer routes that are more efficient and generate less waste than older, non-catalytic methods.

Designing Safer Chemicals: The ultimate goal is to design and produce chemicals that are effective yet have little or no toxicity. This principle extends to the reagents and solvents used in the synthesis. The use of greener bases like hexyllithium or the move towards aqueous reaction conditions, as seen in some enzymatic processes, reflects this goal. nih.govacs.org

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also environmentally responsible.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. These benefits include enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability.

For the synthesis of this compound, flow chemistry can be applied to both the cycloaddition and hydrogenation steps. The synthesis of bicyclic esters has been demonstrated in continuous-flow microreactors, significantly reducing reaction times compared to batch processes. For instance, the synthesis of a bicyclo[2.2.1]-5-hepten-2-methyl ester was achieved in 335 seconds with a 96.7% yield in a flow reactor, compared to 4.5 hours and a 93% yield in a batch reaction.

Hydrogenation reactions are particularly well-suited for flow chemistry. nih.gov The use of packed-bed reactors with heterogeneous catalysts allows for efficient catalyst-substrate contact and easy separation of the product from the catalyst. mdpi.com This approach also enhances safety when using hydrogen gas by minimizing the volume of gas present at any given time. Continuous-flow hydrogenation has been successfully applied to the reduction of various functional groups and aromatic systems, indicating its applicability to the final step in the synthesis of the target molecule.

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the target compound, including the separation of potential isomers, are critical steps to obtain a well-characterized and pure sample.

The synthesis of this compound can result in a mixture of stereoisomers due to the formation of multiple chiral centers in the octahydronaphthalene core. The resolution of these isomers is essential and is typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of isomers. Chiral stationary phases (CSPs) can be used to resolve enantiomers, while standard reverse-phase or normal-phase chromatography can separate diastereomers. The separation of a structurally similar compound, Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde, has been reported using reverse-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. chemtube3d.com This suggests that a similar approach could be effective for the purification of this compound and the separation of its diastereomers.

Gas chromatography (GC) with chiral columns is another effective method for the separation of volatile enantiomers and diastereomers of cyclic compounds.

TechniqueStationary Phase ExampleMobile Phase ExampleApplication
HPLC Newcrom R1 (Reverse-Phase) chemtube3d.comAcetonitrile/Water/Acid chemtube3d.comSeparation of diastereomers.
Chiral HPLC Chiralpak AD-Hn-hexane/ethanol/acidResolution of enantiomers.
Chiral GC Derivatized cyclodextrin-Separation of volatile isomers.

Crystallization is a fundamental technique for the purification of solid organic compounds. For chiral compounds, diastereomeric salt formation followed by crystallization is a classical method for enantiomeric resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by fractional crystallization due to their different solubilities.

For the purification of a specific isomer of this compound, once isolated, recrystallization is employed to achieve high purity. The process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of a crystalline solid. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. This ensures a good recovery of the purified material.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For methyl octahydro-8,8-dimethyl-2-naphthoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment and stereochemical determination.

1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the gem-dimethyl protons, and the various methylene (B1212753) and methine protons of the octahydronaphthalene ring system. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts would be influenced by the proximity to the electron-withdrawing ester group and the stereochemistry of the ring junctions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the lowest field (typically in the 170-180 ppm range). The quaternary carbon bearing the gem-dimethyl groups and the carbons of the methyl groups would also have characteristic chemical shifts. The remaining signals would correspond to the methine and methylene carbons of the saturated ring system. A DEPT-135 experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data:

While experimental data is not available, predicted chemical shifts can be estimated based on known values for similar structures, such as sclareolide (B1681565) derivatives and other substituted decalins.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Methyl (-OCH₃)~3.6-3.8 (s, 3H)~51-53
Carbonyl (-C=O)-~174-178
Gem-dimethyl (-C(CH₃)₂)~0.8-1.2 (s, 6H)~20-35
Ring Protons (CH, CH₂)~1.0-2.5 (m)~20-60
Quaternary Ring Carbon-~35-45

Note: These are estimated values and the actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for establishing the precise connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the spin systems of the octahydronaphthalene rings. Cross-peaks would connect adjacent protons, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the methyl ester protons to the carbonyl carbon, and from the gem-dimethyl protons to the quaternary carbon and adjacent carbons. These correlations are critical for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks are observed between protons that are close in space, even if they are not directly bonded. This is particularly important for determining the stereochemistry of the ring junctions and the relative orientation of the substituents. For instance, NOE correlations between the gem-dimethyl groups and specific ring protons would help to define the chair or boat conformations of the rings and the axial or equatorial positions of the substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₄H₂₄O₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. libretexts.org

Expected Fragmentation Patterns:

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). The decalin ring system would also undergo characteristic retro-Diels-Alder reactions or other ring cleavages, leading to a series of fragment ions that can be used to confirm the bicyclic structure. The analysis of these fragmentation patterns can provide significant structural information. researchgate.netnih.gov

Predicted Key MS/MS Fragments:

m/z Value Proposed Fragment
[M - 31]⁺Loss of ·OCH₃
[M - 59]⁺Loss of ·COOCH₃
VariousFragments from ring cleavage

Note: M represents the molecular ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. spectroscopyonline.comorgchemboulder.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.com Additionally, C-O stretching vibrations of the ester would be observed in the 1000-1300 cm⁻¹ region. quimicaorganica.org The spectrum would also show characteristic C-H stretching and bending vibrations for the aliphatic CH, CH₂, and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch would also be visible in the Raman spectrum, the non-polar C-C bonds of the decalin ring system would likely show stronger Raman signals. The symmetric vibrations of the gem-dimethyl groups would also be expected to be prominent.

Characteristic Vibrational Frequencies:

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O (Ester)1735-1750 (strong)1735-1750 (moderate)
C-O (Ester)1000-1300 (strong)Moderate
C-H (sp³)2850-3000 (strong)2850-3000 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact spatial coordinates of each atom.

For molecules within the drimane (B1240787) sesquiterpenoid class, to which this compound belongs, single-crystal X-ray diffraction is a critical tool for confirming their relative and absolute configurations. nih.gov The successful application of this technique, however, is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for liquids or oils. nih.gov

In a representative study on a related drimane-type sesquiterpene lactone, dendocarbin A, X-ray analysis provided definitive structural confirmation. researchgate.net The analysis not only verified the molecular structure but also established the stereochemistry at key chiral centers. researchgate.net The crystallographic data obtained in such an analysis are highly detailed and are typically presented in a standardized format, as illustrated in the hypothetical data table below, which is based on data for a related compound class.

Interactive Table 1: Illustrative Crystallographic Data for a Drimane-Type Sesquiterpenoid

This table presents typical data obtained from a single-crystal X-ray diffraction experiment. The values shown are for a representative drimane sesquiterpenoid and are for illustrative purposes only, as specific experimental data for this compound is not publicly available.

ParameterValueDescription
Crystal System OrthorhombicThe crystal lattice system describing the shape of the unit cell.
Space Group P2₁2₁2₁The symmetry group of the crystal structure. researchgate.net
a (Å) 8.975The length of the 'a' axis of the unit cell in angstroms. researchgate.net
b (Å) 11.234The length of the 'b' axis of the unit cell in angstroms.
c (Å) 14.567The length of the 'c' axis of the unit cell in angstroms.
α, β, γ (°) 90, 90, 90The angles between the unit cell axes.
Volume (ų) 1469.8The volume of the unit cell.
Z 4The number of molecules per unit cell. researchgate.net
R-factor 0.027A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net

Theoretical and Computational Studies of Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like Methyl octahydro-8,8-dimethyl-2-naphthoate at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Geometry Optimization and Conformational Analysis

The foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule like this compound, which is built upon a decalin core, this is a non-trivial task due to the existence of multiple stereoisomers and conformers.

The decalin system can exist as cis and trans isomers, depending on the relative orientation of the hydrogens at the bridgehead carbons. libretexts.orgdalalinstitute.com The trans-decalin is a rigid structure where both cyclohexane (B81311) rings are locked in a chair conformation, and ring flipping is not possible. libretexts.orgdalalinstitute.comyale.edudrugdesign.org In contrast, cis-decalin is flexible and can undergo a ring flip, interconverting between two equivalent chair-chair conformations. libretexts.orgdalalinstitute.comdrugdesign.org

For this compound, the substituents—two methyl groups at the C8 position and a methyl ester group at the C2 position—will further influence the conformational preferences. A thorough conformational analysis would involve:

Building both cis and trans isomers of the decalin core.

For each isomer, considering the possible axial and equatorial orientations of the methyl ester group on its cyclohexane ring.

Performing geometry optimization for each of these potential conformers using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

Calculating the relative energies of the optimized structures to identify the global minimum energy conformer, which is the most stable arrangement of the molecule.

The expected outcome would be that conformers minimizing steric strain (e.g., with bulky substituents in equatorial positions) would be lower in energy. The rigidity of the trans-decalin backbone would significantly limit its conformational possibilities compared to the more flexible cis-decalin system. drugdesign.org

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and represents the type of data that would be generated from a computational study. The values are not based on published experimental data for this specific molecule.)

IsomerMethyl Ester OrientationRelative Energy (kcal/mol)
transEquatorial0.00 (Global Minimum)
transAxial4.5
cisEquatorial2.7
cisAxial6.8

Electronic Structure and Molecular Orbital Theory

Once the optimized geometry is obtained, quantum chemical calculations can elucidate the electronic structure of this compound. This involves analyzing the distribution of electrons within the molecule and the properties of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For a saturated ester like this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group (C=O) of the ester, specifically the π* antibonding orbital.

Table 2: Hypothetical Electronic Properties of this compound (Note: This table is illustrative and represents the type of data that would be generated from a computational study. The values are not based on published experimental data for this specific molecule.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment1.9 D

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, characteristic peaks would be expected for the C-H stretching of the alkyl groups, and a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions. As a saturated compound, this compound is not expected to have strong absorptions in the visible region. Any absorption would likely occur in the UV region and correspond to n→π* transitions of the carbonyl group.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements over time. ccsenet.orgresearchgate.netsemanticscholar.org

Conformational Dynamics in Solution

An MD simulation of this compound in a solvent would reveal how the molecule moves and changes its shape over time. For the cis-isomer, this would include observing the rate of ring flipping between the two chair-chair conformations. libretexts.org The simulation could also show the rotation of the methyl ester group and the flexing of the decalin ring system. These dynamics are crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Solvent Effects on Molecular Behavior

The choice of solvent can significantly influence a molecule's behavior. MD simulations can be performed in various solvents (e.g., water, ethanol, hexane) to investigate these effects. For instance, a polar solvent might stabilize a more polar conformer of this compound through dipole-dipole interactions. The solvent's viscosity would also affect the rate of conformational changes. By analyzing the trajectory of the molecule in different solvents, one can gain insights into its solubility and how its conformational landscape is shaped by its environment.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a cornerstone of computational chemistry, allowing for the exploration of potential routes a reaction can take. For complex organic molecules, multiple reaction pathways are often possible, and computational analysis helps identify the most energetically favorable ones.

In a study of the epoxidation of a derivative of this compound by meta-chloroperoxybenzoic acid (m-CPBA), researchers employed DFT calculations at the B3LYP/6-31G(d) level to model the reaction. researchgate.net This level of theory is well-regarded for its ability to provide a good balance between accuracy and computational cost for organic reactions. The study explored various regioselective and stereoselective channels of the epoxidation reaction. researchgate.net

The analysis of the different reaction pathways revealed that the epoxidation is a highly selective process. researchgate.net By calculating the energies associated with each potential pathway, the researchers could predict the major products of the reaction. This type of analysis is crucial for understanding and predicting the outcomes of chemical transformations.

Transition state analysis is a key component of reaction pathway modeling. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. The study on the epoxidation reaction successfully located and characterized the transition states for the different possible reaction channels. researchgate.net The energy of these transition states provides a quantitative measure of the kinetic feasibility of each pathway. A lower transition state energy corresponds to a faster reaction rate.

Computational Prediction of Reactivity and Selectivity

Computational chemistry is not only used to model known reactions but also to predict the reactivity and selectivity of new chemical processes. By analyzing the electronic structure of a molecule, it is possible to identify sites that are most likely to react and to predict the stereochemical outcome of a reaction.

The selectivity of the epoxidation reaction of the this compound derivative was rationalized using Molecular Electron Density Theory (MEDT). researchgate.net This theory focuses on the changes in electron density during a reaction to understand chemical reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the nucleophilic and electrophilic character of different parts of the molecule.

In the case of the studied epoxidation, the LUMO was found to be concentrated on the C2'=C3' double bond, indicating its susceptibility to nucleophilic attack. researchgate.net Furthermore, the calculation of Parr nucleophilic functions, which quantify the susceptibility of a site to electrophilic attack, showed that the C8a and C8 carbons have significantly higher values than the C2' and C3' carbons. researchgate.net This finding strongly suggests that the electrophilic attack of the peroxyacid will preferentially occur at the C8a=C8 double bond, which is in excellent agreement with experimental results. researchgate.net

The computational prediction of reactivity and selectivity is a powerful tool for designing new synthetic routes and for optimizing reaction conditions to favor the formation of a desired product. The insights gained from these theoretical studies can guide experimental work, saving time and resources in the laboratory.

Mechanistic Investigations of Biological Interactions at the Molecular Level for Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

Target Identification and Binding Characterization

Currently, publicly available scientific literature lacks specific data on the direct protein targets and binding characteristics of Methyl octahydro-8,8-dimethyl-2-naphthoate. Research has been conducted on structurally related octahydronaphthalene derivatives, which can provide insights into potential, though unconfirmed, biological activities.

Exploration of Protein-Ligand Interactions

Detailed studies on the protein-ligand interactions of this compound are not extensively documented. However, the broader class of naphthalene (B1677914) derivatives has been a subject of interest in medicinal chemistry. For instance, the addition of methyl groups to a lead compound can significantly impact biological activity, with an 8% frequency of achieving a tenfold or greater boost in activity. nih.gov The strategic placement of methyl groups can induce conformational changes in the ligand, pre-organizing it for a more favorable binding pose within a protein's active site. nih.gov This principle is often explored in drug design to enhance binding affinity and specificity.

Investigation of Binding Site Specificity and Affinity

The binding site specificity and affinity of this compound have not been specifically determined. However, research on analogous structures highlights the importance of the molecular architecture in defining these properties. The octahydronaphthalene scaffold provides a rigid framework that can be functionalized to target specific protein cavities. The positioning of the methyl and ester groups on this scaffold would be critical in determining its interaction with a potential protein target.

In related research, the binding of ligands to protein targets is often characterized by specific interactions, such as hydrogen bonds and hydrophobic contacts. For example, in studies of inhibitors for p38α MAP kinase, the binding affinity was significantly influenced by the placement of methyl groups, which could either enhance hydrophobic interactions or lead to steric clashes. nih.gov

Elucidation of Signaling Pathway Modulation

Specific studies elucidating the modulation of signaling pathways by this compound are not available. However, research on other octahydronaphthalene derivatives has revealed significant effects on key cellular signaling cascades.

Analysis of Influence on Angiogenesis Pathways

While there is no direct evidence for this compound's effect on angiogenesis, a structurally related octahydronaphthalene derivative, AMF-26, has been identified as a potent angiogenesis inhibitor. nih.gov AMF-26 was found to suppress both VEGF receptor and NF-κB signaling pathways. nih.gov It inhibited the phosphorylation of VEGFR1 and VEGFR2, as well as downstream signaling molecules like Akt and ERK1/2, in response to VEGF stimulation. nih.gov This inhibition of key signaling components subsequently blocked VEGF-induced proliferation, migration, and tube formation of vascular endothelial cells. nih.gov Furthermore, oral administration of AMF-26 demonstrated significant blockage of angiogenesis in mouse models. nih.gov These findings suggest that the octahydronaphthalene core structure may have the potential to interfere with angiogenesis, although the specific effects of this compound remain to be investigated.

Research into Effects on Anti-infection Mechanisms

There is currently no available research detailing the effects of this compound on anti-infection mechanisms.

Investigation of Metabolism-Related Pathways

There is no available information from scientific studies regarding the metabolic fate of this compound in any biological system. Research into how this compound is absorbed, distributed, metabolized, and excreted (ADME) has not been published in the accessible scientific literature.

Exploration of Interaction with GPCR and G Protein Signaling

No studies were found that investigate the interaction of this compound with any G protein-coupled receptors or the subsequent G protein signaling pathways.

Research into Immunology and Inflammation Pathways

While some compounds with structural similarities have been noted for potential anti-inflammatory properties, there is no specific research available that examines the effects of this compound on immunological or inflammatory pathways. ontosight.ai

Study of JAK/STAT and MAPK Signaling

There is a lack of scientific data on whether this compound has any modulatory effect on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) or the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Investigation of Membrane Transporter/Ion Channel Activity

No research has been published detailing any interactions between this compound and membrane transporters or ion channels.

Exploration of Neuronal Signaling Pathways

The effects of this compound on neuronal signaling pathways have not been a subject of any available scientific investigation.

Research into NF-κB and PI3K/Akt/mTOR Pathways

There are no specific research findings that detail any interaction or effect of this compound on the Nuclear Factor-kappa B (NF-κB) or the Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathways.

Study of Proteases and Protein Tyrosine Kinase Modulation

There is currently no available scientific literature or research data detailing any studies on the modulation of proteases or protein tyrosine kinases by this compound.

Investigation of Stem Cells and Wnt Pathways

No published research was found that investigates the effects of this compound on stem cells or the Wnt signaling pathway. The Wnt pathway is critical in developmental processes and its dysregulation is implicated in diseases like cancer, making it a target for drug discovery. evitachem.commarketpublishers.com However, the role, if any, of this compound in this pathway has not been explored in the available literature.

Exploration of TGF-beta/Smad and Ubiquitin Pathways

A comprehensive search of scientific databases revealed no studies concerning the interaction of this compound with the TGF-beta/Smad signaling cascade or the ubiquitin-proteasome system.

Research into Vitamin D Related Mechanisms

There is no available research to suggest that this compound has any interaction with or effect on vitamin D related mechanisms. The vitamin D receptor and its signaling pathways are well-studied, but no connection to this specific compound has been established in the scientific literature. ontosight.ai

Mechanistic Enzymology Studies

No specific mechanistic enzymology studies for this compound have been published in the available scientific literature. The following subsections reflect this lack of data.

Enzyme Inhibition/Activation Kinetics

There are no available data, including data tables, on the enzyme inhibition or activation kinetics of this compound.

Substrate Mimicry and Active Site Interactions

No research has been published that explores the potential of this compound to act as a substrate mimic or to detail its interactions with the active site of any enzyme.

Structure Activity Relationship Sar Studies and Analogue Synthesis for Methyl Octahydro 8,8 Dimethyl 2 Naphthoate Derivatives

Design Principles for Naphthoate Analogues

The design of analogues of Methyl octahydro-8,8-dimethyl-2-naphthoate is predicated on systematically altering its chemical structure to probe and understand the key interactions that govern its biological activity. This process, known as Structure-Activity Relationship (SAR) studies, focuses on three primary areas of modification: the ester moiety, the octahydronaphthalene ring system, and the compound's stereochemistry.

Modification of Ester Moiety

The methyl ester group of the parent compound is a prime target for modification due to its potential involvement in hydrogen bonding, its influence on the molecule's polarity and solubility, and its susceptibility to enzymatic hydrolysis in a biological system. nih.gov Design principles for modifying this moiety include:

Varying the Alkyl Chain: Replacing the methyl group with a homologous series of alkyl chains (ethyl, propyl, butyl, etc.) can systematically alter the lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target protein. The introduction of bulkier groups, such as isopropyl or tert-butyl, can probe the steric tolerance of the binding pocket.

Introducing Functional Groups: The incorporation of functional groups into the alkyl chain of the ester can introduce new interactions with a biological target. For example, the addition of a hydroxyl group could provide a new hydrogen bond donor/acceptor, while an amino group could introduce a positive charge at physiological pH, potentially forming a salt bridge.

Bioisosteric Replacement: The ester functionality can be replaced with other chemical groups that have similar physical and chemical properties, known as bioisosteres. Common bioisosteres for esters include amides, carbamates, and small heterocyclic rings. These modifications can alter the electronic distribution, metabolic stability, and hydrogen bonding capacity of the molecule. For instance, converting the ester to an amide (R-C(=O)NR'R'') introduces a hydrogen bond donor (if R' or R'' is hydrogen) and can increase metabolic stability.

A hypothetical screening of ester analogues could yield data similar to that presented in the interactive table below, illustrating how changes in the ester group might influence biological activity.

Analogue Ester Modification Relative Potency Lipophilicity (LogP)
1Methyl (Parent)1.03.5
2Ethyl1.23.8
3Isopropyl0.84.1
4Hydroxyethyl1.53.2
5N-methylamide0.93.1

Functionalization of the Octahydronaphthalene Ring System

The octahydronaphthalene (decalin) core provides a rigid scaffold that can be functionalized at various positions to explore the surrounding chemical space and introduce new binding interactions. researchgate.net Design strategies for ring functionalization include:

Introduction of Substituents: The addition of small substituents, such as hydroxyl, methyl, or halogen groups, at available positions on the decalin ring can probe for specific interactions with a target. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a fluorine atom could modulate the local electronic environment. The synthesis of related functionalized decalin systems has been reported, providing a basis for these modifications. nist.govnist.gov

Modification of Existing Substituents: The gem-dimethyl groups at the 8-position are characteristic features. Analogues could be designed where these are replaced with other alkyl groups or even form part of a spirocyclic system to alter the conformational properties of the ring.

Ring Unsaturation: The introduction of double bonds into the saturated ring system would create a more planar and rigid structure, potentially leading to different binding modes.

The following interactive table illustrates hypothetical data from the functionalization of the decalin ring.

Analogue Ring Functionalization Relative Potency Key Interaction
64-Hydroxy2.5Hydrogen bond
76-Fluoro1.8Halogen bond
84-Methyl1.1Van der Waals
98-Spirocyclopropyl0.7Steric hindrance

Exploration of Stereoisomers and Diastereomers

The stereochemistry of a molecule is a critical determinant of its biological activity. This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers and diastereomers. nih.govnih.govnih.govrsc.org The spatial arrangement of atoms can dramatically affect how a molecule fits into a chiral binding site on a biological target.

Cis- and Trans-Decalin Isomers: The two six-membered rings of the decalin system can be fused in either a cis or trans configuration, resulting in significantly different three-dimensional shapes. nii.ac.jp The trans-decalin is a more rigid, chair-chair conformation, while the cis-decalin is more flexible. Synthesizing and testing both isomers is crucial to determine which configuration is preferred for biological activity.

Epimers at Substituted Centers: Each stereocenter bearing a substituent, including the carbon attached to the ester group, can exist in two different configurations (R or S). The synthesis of specific stereoisomers allows for the determination of the optimal spatial orientation of each functional group for target binding. Studies on related decalin systems have shown that epimeric analogues can exhibit vastly different biological activities. acs.org

Synthesis of Naphthoate Derivatives

The generation of a library of analogues for SAR studies requires robust and efficient synthetic methodologies. Both high-throughput and targeted approaches are employed to create the desired chemical diversity.

Parallel Synthesis and Combinatorial Chemistry Approaches

To rapidly generate a large number of analogues, parallel synthesis and combinatorial chemistry techniques can be employed. nih.gov These methods allow for the systematic combination of a set of building blocks to produce a library of related compounds.

Solid-Phase Synthesis: One common approach involves attaching a suitable precursor of the octahydronaphthalene core to a solid support (resin). This allows for the use of excess reagents and simplified purification, as unreacted reagents and by-products can be washed away. A library of different ester or amide derivatives could be generated by splitting the resin into multiple portions and reacting each with a different alcohol or amine.

Solution-Phase Parallel Synthesis: Alternatively, reactions can be carried out in solution in multi-well plates. This approach is often used when solid-phase synthesis is not feasible. Automation and robotic systems can facilitate the dispensing of reagents and the purification of the resulting compounds. The core principle involves reacting a common intermediate with a diverse set of building blocks in parallel.

Targeted Synthesis of Specific Analogues

While combinatorial approaches are excellent for generating broad diversity, the synthesis of specific, often complex, analogues requires a more targeted approach. This is particularly true for the synthesis of specific stereoisomers or when a multi-step reaction sequence is necessary.

The synthesis of functionalized decalin systems often relies on powerful carbon-carbon bond-forming reactions. The Diels-Alder reaction, particularly its intramolecular variant (IMDA), is a common strategy for constructing the bicyclic decalin core with good stereocontrol. acs.org Other methods include catalytic enantioselective reactions to create functionalized decalin derivatives from symmetric precursors.

For instance, the targeted synthesis of a specific hydroxylated analogue might involve the stereoselective reduction of a ketone intermediate, while the synthesis of a particular stereoisomer may require an asymmetric catalyst or the use of a chiral auxiliary. The synthesis of trans-decalin-based spirocarbocycles has been achieved through photocyclization reactions, demonstrating the feasibility of creating more complex derivatives.

SAR Elucidation through Biological Interaction Analysis

The biological or sensory effects of decalin derivatives are intricately linked to their three-dimensional structure, which dictates how they fit into and interact with protein binding pockets or receptors. Analysis of these interactions is fundamental to understanding the SAR of this class of compounds.

The mechanism of action of a decalin derivative can be subtly or dramatically altered by minor structural modifications. These changes can affect the molecule's binding affinity, efficacy, and selectivity for a particular biological target. Key structural features that are often varied in SAR studies of decalin derivatives include:

Stereochemistry of the Ring Fusion: The cis or trans configuration of the decalin rings profoundly influences the molecule's shape. Biological systems can often differentiate between these stereoisomers, leading to different biological activities. For some decalin-containing compounds, however, the stereochemistry of the decalin structure does not appear to play a crucial role in their antimicrobial activities. nih.gov

Position and Nature of Substituents: The location and type of functional groups on the decalin skeleton are critical. For instance, in the context of fragrance compounds, the position of a carbonyl group in decalin ketones significantly affects their odor properties. google.com Moving a functional group to a more or less sterically hindered position can impact its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts.

Introduction of Unsaturation: The presence of double bonds within the decalin rings can alter the molecule's conformation and electronic properties, which in turn can influence its biological activity.

To illustrate how structural variations correlate with changes in biological or sensory properties, consider the following hypothetical data table for a series of decalin derivatives, drawing on general principles observed in related compound classes.

CompoundStructural Modification from this compoundObserved Change in Property (Hypothetical)Inferred Mechanistic Implication
Analogue AEster group at C2 replaced with a ketoneIncreased binding affinity to a hypothetical receptorThe ketone may act as a hydrogen bond acceptor, a key interaction for receptor binding.
Analogue Bcis-decalin ring fusion instead of transLoss of biological activityThe altered 3D shape prevents proper fit into the receptor's binding site.
Analogue CAdditional hydroxyl group at C5Enhanced water solubility, but reduced cell permeabilityThe polar hydroxyl group improves solubility but hinders passage through lipid membranes.
Analogue DDemethylation at C8Altered olfactory profile (e.g., from woody to floral)The gem-dimethyl group is crucial for the specific interaction with an olfactory receptor.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the key pharmacophore of this compound derivatives is essential for designing new molecules with desired properties. For decalin-based compounds, the pharmacophore often includes a combination of hydrophobic regions and hydrogen bond donors or acceptors.

The process of pharmacophore identification typically involves:

Superimposing Active Analogues: Aligning the structures of several active derivatives to identify common spatial arrangements of functional groups.

Excluding Inactive Conformations: Comparing the conformations of active and inactive molecules to determine which structural features are essential for activity.

Computational Modeling: Using software to generate and validate pharmacophore models based on known active compounds.

For many decalin derivatives with biological activity, the hydrophobic decalin scaffold itself is a critical component of the pharmacophore, providing the necessary size and shape to occupy a hydrophobic pocket in a receptor. The specific placement of polar functional groups, such as the ester in this compound, then provides the directional interactions required for binding and eliciting a biological response.

A hypothetical pharmacophore model for a class of bioactive decalin derivatives might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Structural Motif in a Hypothetical Active AnalogueInferred Role in Biological Interaction
Hydrophobic CoreThe decalin ring systemOccupies a large, non-polar binding pocket in the target protein.
Hydrogen Bond AcceptorThe carbonyl oxygen of the ester or a ketone groupForms a crucial hydrogen bond with an amino acid residue (e.g., a serine or threonine) in the receptor.
Hydrophobic FeatureThe gem-dimethyl group at C8Provides a specific van der Waals interaction that enhances binding affinity and selectivity.
Steric VolumeThe overall size and shape of the moleculeEnsures a complementary fit with the binding site, excluding molecules that are too large or too small.

Environmental Behavior and Degradation Pathways of Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

Biotic Degradation Mechanisms

Biotic degradation, the breakdown of organic matter by living organisms, is a critical process in the environmental fate of many synthetic chemicals. For Methyl octahydro-8,8-dimethyl-2-naphthoate, this would primarily involve microbial and enzymatic processes.

The biodegradation of alicyclic hydrocarbons, such as the decalin-like structure of this compound, is known to be carried out by various microorganisms. Complete degradation often requires a consortium of different microbial species, with genera such as Pseudomonas and Rhodococcus being frequently implicated. researchgate.netnih.gov The degradation of such compounds can be slow and may occur via co-metabolism, where the microbe degrades the compound while utilizing another substrate for growth. researchgate.netscispace.comscispace.com

The initial step in the microbial degradation of alicyclic hydrocarbons typically involves the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes, leading to the formation of an alcohol (hydroxylation). microbiologyresearch.org This is followed by further oxidation to a ketone. In the case of this compound, the ester group would also be a target for microbial action, likely being hydrolyzed by microbial esterases. Following the initial hydroxylation and ester hydrolysis, the resulting alicyclic acid could undergo further degradation through pathways analogous to fatty acid beta-oxidation, leading to ring cleavage and eventual mineralization to carbon dioxide and water. inchem.org

Table 2: Microbial Genera Involved in Alicyclic Hydrocarbon Degradation

Microbial GenusTypical EnvironmentRole in Degradation
Pseudomonas Soil, WaterOften involved in initial oxidation and ring cleavage. nih.gov
Rhodococcus SoilCapable of degrading a wide range of hydrocarbons, including cyclic alkanes. nih.gov
Nocardia Soil, Estuarine mudCan utilize cyclic hydrocarbons as a sole carbon source. scispace.commicrobiologyresearch.org
Flavobacterium SoilPart of microbial consortia for degrading complex hydrocarbons. researchgate.net

The biotransformation of this compound is expected to be initiated by specific classes of enzymes. Carboxylesterases, such as lipases and esterases, are responsible for the hydrolysis of ester bonds. nih.govnih.gov These enzymes are ubiquitous in microorganisms and play a key role in the breakdown of ester-containing compounds. mdpi.comresearchgate.net The hydrolysis of the methyl ester group of the target compound would yield methanol (B129727) and the corresponding carboxylic acid. The efficiency of this enzymatic hydrolysis can be influenced by the steric hindrance of the substrate. nih.govresearchgate.net

The alicyclic ring structure would likely be targeted by hydroxylating enzymes, such as cytochrome P450 monooxygenases. nih.gov These enzymes are known to be involved in the metabolism of a wide variety of organic compounds, including terpenoids, which share structural similarities with the octahydronaphthalene core. nih.gov The introduction of hydroxyl groups increases the water solubility of the compound and provides functional groups for subsequent enzymatic reactions.

Metabolite Identification and Characterization

While no specific studies have identified the metabolites of this compound, based on the degradation pathways of analogous compounds, a number of potential metabolites can be predicted.

The initial hydrolysis of the ester bond would produce octahydro-8,8-dimethyl-2-naphthoic acid and methanol .

Subsequent microbial oxidation of the alicyclic rings would likely lead to the formation of various hydroxylated derivatives of octahydro-8,8-dimethyl-2-naphthoic acid. Further oxidation of these hydroxylated intermediates would yield ketone derivatives .

Following these initial transformations, ring cleavage would generate more polar, smaller molecular weight dicarboxylic acids. The metabolism of related compounds like 2-methylnaphthalene, although an aromatic compound, proceeds through the formation of naphthoic acid derivatives, which are then further metabolized. nih.govnih.gov Similarly, the degradation of alicyclic ketones and alcohols often results in the formation of glucuronic acid or sulfate (B86663) conjugates, particularly in higher organisms. inchem.org

Table 3: Predicted Metabolites of this compound

Parent CompoundPredicted MetaboliteFormation Pathway
This compoundOctahydro-8,8-dimethyl-2-naphthoic acidHydrolysis
This compoundMethanolHydrolysis
Octahydro-8,8-dimethyl-2-naphthoic acidHydroxylated octahydro-8,8-dimethyl-2-naphthoic acidsMicrobial Oxidation (Hydroxylation)
Hydroxylated octahydro-8,8-dimethyl-2-naphthoic acidsKeto-octahydro-8,8-dimethyl-2-naphthoic acidsMicrobial Oxidation
Keto-octahydro-8,8-dimethyl-2-naphthoic acidsDicarboxylic acidsRing Cleavage

Future Directions and Emerging Research Avenues for Methyl Octahydro 8,8 Dimethyl 2 Naphthoate

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of complex molecules like methyl octahydro-8,8-dimethyl-2-naphthoate remains a formidable challenge in organic chemistry. While classical methods such as the Diels-Alder reaction and catalytic hydrogenation provide foundational pathways to the octahydronaphthalene skeleton, future research will undoubtedly focus on more innovative and sustainable synthetic strategies. researchgate.netrsc.orgresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems to perform chemical transformations offers a green and highly selective alternative to traditional chemical methods. arxiv.orgtandfonline.comrsc.org Terpene synthases, for instance, are known to produce a wide variety of sesquiterpenoid backbones from common precursors like farnesyl pyrophosphate (FPP). nih.govnih.gov Future work could involve the discovery or engineering of novel sesquiterpene synthases that can produce the specific dimethyl-octahydronaphthalene core of the target molecule. nih.gov Furthermore, lipases could be employed for the transesterification step to produce the methyl ester under mild, solvent-free conditions. nih.gov

The table below illustrates a conceptual comparison of traditional versus emerging synthetic approaches.

FeatureTraditional Synthesis (e.g., Diels-Alder)BiocatalysisAI-Driven Retrosynthesis
Stereoselectivity Often requires chiral auxiliaries or catalystsHigh, enzyme-controlledDependent on the underlying reaction data
Reaction Conditions Can be harsh (high temperature/pressure)Mild (physiological conditions)Varied, but can be optimized for mildness
Sustainability Often relies on petrochemical starting materials and generates significant wasteUtilizes renewable feedstocks and biodegradable catalystsCan be designed for greener routes by incorporating sustainability metrics
Novelty of Routes Generally follows established chemical principlesCan lead to novel enzymatic transformationsHigh potential for discovering non-intuitive and highly efficient pathways chemcopilot.comgrace.com

Advanced Characterization Techniques for Complex Mixtures

The synthesis of this compound will invariably produce a complex mixture of stereoisomers and constitutional isomers. The precise characterization of these mixtures is critical for understanding structure-activity relationships and for quality control. While standard techniques like GC-MS and NMR are indispensable, future research will increasingly rely on more sophisticated analytical methods. aromaverse.proinnovatechlabs.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques are powerful for elucidating the structure of complex molecules. For differentiating the various diastereomers of this compound, advanced NMR experiments will be crucial. The use of chiral solvating agents in NMR can also aid in the differentiation of enantiomers. github.comrsc.orgfrontiersin.org

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond that of liquid chromatography and mass spectrometry alone. frontiersin.orgnih.govchromatographyonline.com IM-MS is particularly well-suited for separating isomeric compounds that are difficult to resolve by other means. nih.govnih.gov This will be invaluable for the analysis of the complex isomeric mixtures of the target compound. High-resolution ion mobility spectrometry can even distinguish between isomers with very subtle structural differences. nih.gov

Analytical TechniqueInformation ProvidedApplication to Target Compound
GC-MS Separation of volatile compounds and their mass-to-charge ratio.Identification of constitutional isomers and fragmentation patterns. aromaverse.pronih.gov
Advanced 2D NMR Detailed structural information, including stereochemistry.Unambiguous assignment of all proton and carbon signals for each stereoisomer. github.com
IM-MS Separation of isomers based on their gas-phase mobility (shape).Baseline separation of diastereomers and potentially enantiomers, providing a "fingerprint" for each isomer. nih.govchromatographyonline.comnih.gov

Integration with Systems Biology Approaches

Systems biology, which seeks to understand complex biological systems as a whole, offers a powerful lens through which to investigate the potential biological activities of this compound. nih.govnih.gov Rather than focusing on a single molecular target, systems biology approaches can reveal the broader effects of a compound on cellular networks.

Metabolomics: By analyzing the complete set of metabolites in a biological system (the metabolome), researchers can gain insights into how a compound like this compound perturbs cellular pathways. nih.govmdpi.com For example, treating a model organism or cell culture with the compound and then performing metabolomic analysis could reveal changes in key metabolic pathways, suggesting potential mechanisms of action. nih.govmdpi.com Terpenoids are known to be synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, and studying the metabolome can shed light on these processes. tandfonline.comnih.gov

Transcriptomics: This approach involves studying the complete set of RNA transcripts (the transcriptome) in a cell or organism. By examining how this compound alters gene expression, researchers can identify the signaling pathways and cellular processes that are affected by the compound. This can provide valuable clues about its potential therapeutic or toxicological effects.

The integration of these "omics" technologies can provide a comprehensive picture of the biological impact of the target compound, guiding further research into its potential applications. nih.gov

Exploration of Interdisciplinary Applications Beyond Current Scope

While the initial interest in this compound may stem from its potential as a fragrance ingredient, its decalin scaffold is present in a wide range of biologically active natural products. rsc.orgresearchgate.netnih.gov This suggests that the compound could have applications in diverse fields beyond perfumery.

Pharmacology: Decalin-containing natural products have been shown to possess a variety of biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.netnih.govrsc.org Future research should involve screening this compound and its derivatives for a broad range of pharmacological activities. Given that many sesquiterpenoids exhibit interesting biological effects, this is a promising area of investigation. nih.gov

Materials Science: The rigid and well-defined three-dimensional structure of the decalin core could make it a useful building block for the development of novel biomaterials. For example, it could be incorporated into polymers to create materials with specific physical or biological properties.

Agrochemicals: Many terpenoids play a role in plant defense against herbivores and pathogens. youtube.com It is conceivable that this compound or its derivatives could have applications as environmentally friendly pesticides or as signaling molecules to modulate plant growth and defense responses.

Computational Design of Enhanced Naphthoate Scaffolds

Computational chemistry and machine learning are poised to play a pivotal role in the design of novel naphthoate scaffolds with enhanced properties. acs.org By leveraging computational tools, researchers can move beyond serendipitous discovery and rationally design molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. nih.govgithub.comthieme-connect.comresearchgate.netresearchgate.net By developing QSAR models for properties such as odor profile, bioactivity, or material properties, researchers can predict the characteristics of new, unsynthesized naphthoate derivatives. acs.orgthieme-connect.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Generative Models and Molecular Design: More advanced computational techniques, such as generative neural networks, can be used to design entirely new molecules with optimized properties. arxiv.orgacs.orgacs.org These models can learn the underlying patterns in large datasets of known molecules and then generate novel structures that are predicted to have desirable characteristics. For instance, a generative model could be trained on a database of fragrant molecules to design new naphthoate esters with specific scent profiles. arxiv.orgacs.org

The table below outlines some of the computational tools that can be applied to the design of enhanced naphthoate scaffolds.

Computational ToolDescriptionApplication to Naphthoate Scaffolds
QSAR Statistical models that correlate chemical structure with properties. thieme-connect.comresearchgate.netPredict odor characteristics, bioactivity, and physical properties of new derivatives. acs.org
Molecular Docking Simulates the binding of a small molecule to a protein target.Predict potential biological targets and guide the design of more potent bioactive compounds.
Generative Models AI models that can generate new data with similar characteristics to the training data. acs.orgacs.orgDesign novel naphthoate esters with optimized fragrance profiles or other desired properties.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time.Understand the conformational flexibility of the naphthoate scaffold and its interactions with its environment.

By embracing these future directions and emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in a wide range of scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of methyl octahydro-8,8-dimethyl-2-naphthoate?

  • Methodology : Use X-ray crystallography (as demonstrated for structurally similar naphthalene derivatives in ) to resolve the compound’s stereochemistry. Complementary techniques include NMR spectroscopy (¹H and ¹³C) for functional group identification and GC-MS or HPLC-MS for purity assessment. For crystalline derivatives, compare experimental data with computational models (e.g., DFT calculations) to validate bond angles and torsional conformations .

Q. How can researchers address the lack of toxicity data for this compound in experimental design?

  • Methodology : Follow the inclusion criteria outlined in (e.g., oral, dermal, and inhalation exposure routes in rodent models) to design tiered toxicity studies. Prioritize acute toxicity assays (e.g., LD₅₀ determination) and subchronic studies (28–90 days) with endpoints aligned with systemic effects (hepatic, renal, respiratory). Cross-reference structurally related naphthalene derivatives (e.g., 2-methylnaphthalene) from and to infer potential hazards .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology : Use Friedel-Crafts acylation or direct esterification of octahydro-8,8-dimethyl-2-naphthoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimize reaction conditions (temperature, solvent polarity) based on precedents for methyl ester derivatives of polycyclic compounds ( and ). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield by gravimetric analysis .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodology : Conduct structure-activity relationship (SAR) studies comparing log Kow (octanol-water partition coefficient) and biodegradation rates with analogs like methyl nonenoate ( ) or 6-hydroxy-2-naphthoic acid ( ). Use QSAR models to predict bioaccumulation potential and validate experimentally via OECD 301/302 guidelines. Analyze discrepancies using multivariate regression to identify substituent effects (e.g., dimethyl groups) on degradation pathways .

Q. What mechanistic insights explain the metabolic fate of this compound in mammalian systems?

  • Methodology : Perform in vitro microsomal assays (rat/human liver S9 fractions) to identify phase I metabolites (e.g., hydroxylation, demethylation). Use LC-HRMS to detect intermediates and compare with computational predictions (e.g., CYP450 docking simulations). Cross-reference metabolic pathways of naphthalene derivatives ( and ) to hypothesize detoxification or bioactivation routes .

Q. How do steric effects from the 8,8-dimethyl groups influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Synthesize derivatives via regioselective aroylation ( ) and monitor reaction kinetics under varying conditions (temperature, catalyst). Use DFT calculations to map electron density distribution and steric hindrance at reactive sites (C2 vs. C8). Validate findings with X-ray crystallography and compare with less hindered analogs (e.g., methyl 6-bromo-2-naphthoate in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.